molecular formula C13H12Br2N4O2 B10895222 4-bromo-N'-(5-bromo-2-hydroxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

4-bromo-N'-(5-bromo-2-hydroxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10895222
M. Wt: 416.07 g/mol
InChI Key: LUJGBIZQQKJSLH-OMCISZLKSA-N
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Description

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a pyrazole ring through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1,3-dimethyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield the corresponding amine.

Scientific Research Applications

4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzophenone: Similar in structure but lacks the pyrazole ring.

    5-Bromo-2-hydroxybenzaldehyde: Shares the brominated phenyl ring but differs in the functional groups attached.

    1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: Contains the pyrazole ring but lacks the brominated phenyl ring.

Uniqueness

The uniqueness of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12Br2N4O2

Molecular Weight

416.07 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12Br2N4O2/c1-7-11(15)12(19(2)18-7)13(21)17-16-6-8-5-9(14)3-4-10(8)20/h3-6,20H,1-2H3,(H,17,21)/b16-6+

InChI Key

LUJGBIZQQKJSLH-OMCISZLKSA-N

Isomeric SMILES

CC1=NN(C(=C1Br)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NN=CC2=C(C=CC(=C2)Br)O)C

Origin of Product

United States

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